1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Overview
Description
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound with the molecular formula C14H14ClNO3. It is characterized by its unique spirocyclic structure, which includes a dioxane ring fused to an indolinone moiety.
Preparation Methods
The synthesis of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: This step involves the cyclization of an appropriate precursor to form the indolinone structure.
Spirocyclization: The indolinone core undergoes a spirocyclization reaction with a dioxane derivative to form the spirocyclic structure.
Introduction of the Allyl and Chlorine Groups:
Chemical Reactions Analysis
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and chlorine positions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of spirocyclic compounds.
Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, although specific medical uses are still under investigation.
Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and materials.
Mechanism of Action
The mechanism of action of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the substituents and specific ring systems.
Spiroketals: These compounds contain a spirocyclic ketal structure and are used in various chemical and biological studies.
Spirohydantoins: These compounds have a spirocyclic hydantoin core and are investigated for their potential pharmaceutical applications.
The uniqueness of 1’-Allyl-7’-chlorospiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-2-7-16-12-10(5-3-6-11(12)15)14(13(16)17)18-8-4-9-19-14/h2-3,5-6H,1,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUVMMUMLHITDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2Cl)C3(C1=O)OCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324467 | |
Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200347 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883640-37-7 | |
Record name | 7'-chloro-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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